molecular formula C8H6BrFO2 B1406161 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone CAS No. 1508825-17-9

3'-Bromo-2'-fluoro-6'-hydroxyacetophenone

Cat. No.: B1406161
CAS No.: 1508825-17-9
M. Wt: 233.03 g/mol
InChI Key: AZIBFMYDLGTEQD-UHFFFAOYSA-N
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Description

3’-Bromo-2’-fluoro-6’-hydroxyacetophenone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol. This compound is commonly used in scientific experiments due to its unique chemical properties.

Preparation Methods

The synthesis of 3’-Bromo-2’-fluoro-6’-hydroxyacetophenone can be achieved through various methods. One common method involves the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone using bromine in glacial acetic acid . Another method includes the use of NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . These methods result in high yields and selectivity for the desired product.

Chemical Reactions Analysis

3’-Bromo-2’-fluoro-6’-hydroxyacetophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various oxidation products.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different reduction products.

Common reagents used in these reactions include N-bromosuccinimide (NBS), NaBr, and various catalysts such as FeCl3 and Mg(ClO4)2 . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-Bromo-2’-fluoro-6’-hydroxyacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological pathways and molecular interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-fluoro-6’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3’-Bromo-2’-fluoro-6’-hydroxyacetophenone can be compared with other similar compounds such as:

    2-Bromo-2’-hydroxyacetophenone: This compound has similar chemical properties but lacks the fluorine atom, which can affect its reactivity and applications.

    3’-Bromo-6’-fluoro-2’-hydroxyacetophenone: This is another closely related compound with a different substitution pattern, which can lead to variations in its chemical behavior and applications.

The uniqueness of 3’-Bromo-2’-fluoro-6’-hydroxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-bromo-2-fluoro-6-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)7-6(12)3-2-5(9)8(7)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIBFMYDLGTEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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